N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure, followed by the introduction of the 2-(4-chlorophenyl)ethyl and 2,5-dimethylphenyl groups. The final step involves the formation of the propanamide moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]butanamide
- **N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]pentanamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-3-[9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with the 2-(4-chlorophenyl)ethyl and 2,5-dimethylphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H25ClN6O |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C26H25ClN6O/c1-17-3-4-18(2)21(15-17)22-16-23-26-30-29-24(32(26)13-14-33(23)31-22)9-10-25(34)28-12-11-19-5-7-20(27)8-6-19/h3-8,13-16H,9-12H2,1-2H3,(H,28,34) |
InChI Key |
BKYHFMMVGWSHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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